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Compound of Interest

Compound Name: Caii-IN-3

Cat. No.: B15139459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and

dosage of Caii-IN-3, also known as Carboxyamido-triazole (CAI), a potent inhibitor of calcium

signal transduction. This document includes a summary of its mechanism of action, quantitative

data from preclinical studies, a detailed experimental protocol for an in vivo efficacy study, and

a visualization of the key signaling pathway it modulates.

Mechanism of Action
Caii-IN-3 is an orally bioavailable small molecule that inhibits non-voltage-operated calcium

channels, thereby blocking calcium influx into the cell. This disruption of calcium homeostasis

interferes with several downstream signaling pathways crucial for cancer cell proliferation,

survival, angiogenesis, and metastasis. Key pathways affected include the Protein Kinase C

(PKC), Mitogen-Activated Protein Kinase (MAPK), and Vascular Endothelial Growth Factor

(VEGF) signaling cascades. By inhibiting these pathways, Caii-IN-3 can induce apoptosis and

inhibit tumor growth.
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Caption: Caii-IN-3 inhibits Ca²⁺ influx, disrupting downstream signaling pathways.

In Vivo Administration and Dosage Summary
The following tables summarize the administration and dosage of Caii-IN-3 (CAI) and its more

bioavailable orotate salt, Carboxyamido-triazole Orotate (CTO), in various preclinical in vivo

studies.

Table 1: In Vivo Efficacy of Caii-IN-3 (CAI) and Carboxyamido-triazole Orotate (CTO)
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Compoun
d

Animal
Model

Cancer
Type

Administr
ation
Route

Dosage
Treatmen
t
Schedule

Key
Findings

CAI Nude Mice

Small Cell

Lung

Cancer

(NCI-H209

Xenograft)

Gavage 2 mg/day Daily

Significantl

y inhibited

xenograft

proliferatio

n and

reduced

microvesse

l density.[1]

CAI

Female

Fischer

344 Rats

Bladder

Cancer

(MNU-

induced)

Oral 100 mg/kg

3

days/week

for 6 weeks

Reduced

tumor

developme

nt; 5 out of

10 animals

were

tumor-free.

Increased

apoptosis

and

decreased

proliferatio

n in

tumors.

CAI

Female

Fischer

344 Rats

Bladder

Cancer

(MNU-

induced)

Intravesical 100 mg/kg

Twice a

week for 6

weeks

Reduced

tumor

developme

nt; 3 out of

10 animals

were

tumor-free.

CTO Nude Mice Glioblasto

ma (U251

Xenograft)

Oral (p.o.) 342 mg/kg

& 513

mg/kg

Daily for 14

days

513 mg/kg

monothera

py had a

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9816048/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significant

inhibitory

effect on

tumor

growth.

Combinatio

n with

temozolomi

de showed

synergistic

activity.

CTO Nude Mice

Colon

Cancer

(HT29

Xenograft)

Oral (p.o.)

342 mg/kg

& 513

mg/kg

Daily for 14

days

Combinatio

n with 5-FU

was more

efficacious

than 5-FU

alone but

showed

some

toxicity.

Table 2: Pharmacokinetic Parameters of Caii-IN-3 (CAI) and Carboxyamido-triazole Orotate

(CTO) in Rats

Note: Comprehensive pharmacokinetic data for mice is limited. The following data from a

comparative study in rats can be used as a reference for preclinical study design.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15139459?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d (Oral
Administr
ation)

Dose
Cmax
(ng/mL)

Tmax (hr)
AUC (ng-
hr/mL)

Half-life
(hr)

Oral
Bioavaila
bility (%)

CAI 100 mg/kg
2,897 ±

345
14.5 ± 1.5

84,234 ±

9,756
14.7 ± 1.5 57

CTO

137 mg/kg

(equimolar

to 100

mg/kg CAI)

6,543 ±

456
12.0 ± 2.5

158,354 ±

10,233
14.1 ± 1.2 68

Experimental Protocol: In Vivo Efficacy Study in a
Mouse Xenograft Model
This protocol outlines a typical in vivo efficacy study of Caii-IN-3 (as CTO for improved

bioavailability) in a subcutaneous xenograft mouse model.

1. Animal Model and Cell Line

Animal: Female athymic nude mice (nu/nu), 6-8 weeks old.

Cell Line: Human cancer cell line of interest (e.g., U251 glioblastoma, HT29 colon cancer).

Cells should be cultured in appropriate media and confirmed to be mycoplasma-free.

2. Tumor Implantation

Harvest cultured cancer cells during the logarithmic growth phase.

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel

(1:1 ratio) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

Monitor the mice for tumor growth.

3. Experimental Workflow
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Caption: Workflow for an in vivo efficacy study of Caii-IN-3.
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4. Randomization and Treatment

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment

groups (n=8-10 mice per group).

Group 1: Vehicle control (e.g., PEG400)

Group 2: CTO low dose (e.g., 342 mg/kg)

Group 3: CTO high dose (e.g., 513 mg/kg)

Preparation of CTO: Suspend the required amount of CTO in the vehicle (e.g., 100% PEG

400) to the desired concentration.

Administration: Administer the treatment orally (p.o.) via gavage once daily for a specified

period (e.g., 14-21 days).

5. Monitoring and Endpoints

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

The primary endpoint is typically the time for the tumors to reach a predetermined size (e.g.,

1000 mm³) or tumor growth inhibition at the end of the study.

Euthanize the mice at the end of the study or if they show signs of excessive distress or

tumor burden.

6. Data Analysis

Analyze tumor growth data by comparing the mean tumor volumes of the treatment groups

to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Plot tumor growth curves and survival curves (if applicable).
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At the end of the study, tumors can be excised, weighed, and processed for further analysis

(e.g., histology, immunohistochemistry for proliferation and apoptosis markers, or Western

blotting for signaling pathway components).

Disclaimer: This document is intended for informational purposes only. Researchers should

adapt these protocols to their specific experimental needs and adhere to all institutional and

national guidelines for animal welfare.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacokinetics of orally administered carboxyamido-triazole, an inhibitor of calcium-
mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Caii-IN-3: Application Notes and Protocols for In Vivo
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15139459#caii-in-3-administration-and-dosage-for-in-
vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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